molecular formula C19H13FN4O3S B2587626 (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173323-45-9

(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2587626
CAS No.: 1173323-45-9
M. Wt: 396.4
InChI Key: SAQCAHFLDAUXMJ-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate features a benzothiazole core fused with a quinoxaline moiety via an imino linkage. The methyl ester group at the acetoxy position contributes to its solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCAHFLDAUXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • Quinoxaline moiety: Known for its diverse biological activities.
  • Benzo[d]thiazole ring: Often associated with anticancer properties.
  • Fluorine substitution : Enhances biological activity and solubility.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study on benzo[g]quinoxaline derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with IC50 values as low as 2.89 µM for certain derivatives .
    • The mechanism involved apoptosis induction through the activation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Topoisomerase Inhibition :
    • Compounds with similar structures have shown potent inhibitory activity against topoisomerase IIβ, an important target in cancer therapy . This inhibition leads to DNA damage and subsequent cancer cell apoptosis.

Antimicrobial Activity

The quinoxaline framework has also been associated with antimicrobial properties:

  • Dual Antitubercular and Antileishmanial Activities :
    • Quinoxaline di-N-oxides have demonstrated significant activity against Mycobacterium tuberculosis and Leishmania species, indicating a broad spectrum of antimicrobial efficacy .

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions that optimize yield and purity. Evaluations typically include:

CompoundActivityIC50 (µM)Mechanism
Quinoxaline Derivative AAnticancer2.89Topoisomerase IIβ inhibition
Quinoxaline Derivative BAntimicrobial15.6Disruption of bacterial cell wall

Case Studies

Several case studies illustrate the compound's potential:

  • In vitro Studies :
    • Various derivatives were tested against different cancer cell lines, revealing promising results in cytotoxicity and apoptosis induction.
  • In vivo Studies :
    • Animal models have been employed to assess the therapeutic efficacy and safety profile of similar compounds, showing significant tumor reduction without severe toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Functional Groups Configuration Application
Target Compound Benzo[d]thiazole + Quinoxaline 6-Fluoro, methyl ester, Z-imino Z Potential pharmaceuticals
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Benzo[d]thiazole Indole, ethyl cyanoacetate Not specified Synthetic intermediate
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate () Thiazole 2-Amino, methyl ester, Z-imino Z Cephalosporin intermediate
Ethametsulfuron methyl ester () Triazine + Benzoate Sulfonylurea, methyl ester Not specified Herbicide
Key Observations:
  • Core Heterocycles: The target compound’s fused benzo[d]thiazole-quinoxaline system contrasts with simpler thiazole () or triazine () cores.
  • Substituents: The 6-fluoro group in the target compound may improve metabolic stability relative to non-fluorinated analogs like those in . The methyl ester aligns with intermediates in , suggesting compatibility with alkolysis or acylation reactions .
  • Stereochemistry: The Z-imino configuration is shared with cephalosporin precursors (), where it is crucial for β-lactam antibiotic activity .
Key Observations:
  • The target compound likely requires a multi-step synthesis involving condensation of quinoxaline-2-carbonyl chloride with a fluorinated benzothiazole precursor, followed by esterification. This contrasts with the one-pot, three-component reaction in using indole derivatives .
  • highlights the role of methanol and pH control in isolating stable crystalline products, a strategy applicable to the target compound’s purification .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Analogous to , the target compound’s Z-imino group and ester oxygen may form N–H⋯O and C–H⋯O interactions, stabilizing its crystal lattice .
  • Solubility: The methyl ester enhances solubility in polar aprotic solvents, similar to sulfonylurea herbicides (), but the fluorinated aromatic system may reduce aqueous solubility relative to amino-thiazole derivatives .

Q & A

Q. What synthetic methodologies are reported for preparing (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

A common approach involves multi-step condensation and cyclization. For example:

Benzothiazole core formation : React 6-fluoro-2-aminobenzo[d]thiazole with quinoxaline-2-carbonyl chloride under basic conditions (e.g., Et₃N) to form the imino linkage .

Acetate esterification : Treat the intermediate with methyl bromoacetate in DMF/K₂CO₃ to introduce the methyl acetate moiety .

Deprotection/purification : Use HCl/dioxane for tert-butyl carbamate deprotection, followed by recrystallization (CH₃CN) .
Key parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and validate purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural confirmation?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR :
    • ¹H NMR (DMSO-d₆): Look for characteristic signals:
  • Quinoxaline protons: δ 8.10–8.75 (m, aromatic)
  • Fluoro-benzothiazole protons: δ 7.45–7.97 (s, substituted aryl)
  • Methoxy group: δ 3.50–3.63 (q, J = 5.8 Hz) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~165–170 ppm .
  • Mass spectrometry : ESI-MS (M+H⁺) matches theoretical m/z (e.g., ±0.02 Da error) .
  • HPLC : Use C18 columns (ACN/H₂O gradient) to assess purity .

Q. Which solvents and conditions optimize its stability during storage?

  • Storage : -20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation .
  • Solubility : DMSO (>10 mg/mL), DMF, or CH₃CN for experimental use. Avoid prolonged exposure to protic solvents (e.g., H₂O) to prevent hydrolysis .

Advanced Research Questions

Q. How can tautomeric equilibria between (Z) and (E) isomers be analyzed?

  • X-ray crystallography : Resolve crystal packing to confirm stereochemistry .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate energy differences between isomers .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts in DMSO-d₆ to detect slow interconversion .

Q. What strategies mitigate metabolic instability in pharmacological studies?

  • Prodrug modification : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (37°C, NADPH) and quantify remaining compound via LC-MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. How does the fluoro substituent influence reactivity in cross-coupling reactions?

  • Suzuki-Miyaura : The 6-fluoro group deactivates the benzothiazole ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for aryl boronic acid coupling .
  • SNAr reactions : The electron-withdrawing fluoro group enhances nucleophilic displacement at C-2 or C-4 positions with amines/thiols .

Q. What in vitro models are suitable for evaluating its STING agonist activity?

  • THP-1 reporter cells : Measure IFN-β secretion via ELISA after 24h treatment (EC₅₀ typically 0.1–1 µM) .
  • PBMC assays : Quantify CD8⁺ T-cell activation (CD69⁺) via flow cytometry .
  • Control : Compare with ADU-S100 (commercial STING agonist) .

Methodological Notes

  • Contradictions : uses HCl/dioxane for deprotection, while other protocols (e.g., TFA/CH₂Cl₂) may offer higher yields .
  • Safety : Handle with nitrile gloves due to potential mutagenicity (Ames test recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.